2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-

PI3K Signaling Isoform Selectivity Kinase Inhibition

Dissecting PI3Kγ-specific signaling is hindered by pan-PI3K inhibitors that mask isoform-specific effects and TZD analogs that target PPARγ. AS-041164 resolves this with its unique benzodioxol-methylene substitution, delivering ATP-competitive, orally bioavailable PI3Kγ inhibition (IC50 70 nM) with 3.4-24× selectivity over PI3Kα/β/δ. • 3-fold more potent than LY294002 in blocking RANTES-induced neutrophil recruitment (ED50 27.4 mg/kg) • Validated PI3Kγ/AKT pathway probe; reduces RANTES-induced AKT phosphorylation in vivo • ≥98% HPLC purity with strict batch-to-batch structural fidelity for reproducible mechanistic studies

Molecular Formula C₁₁H₇NO₄S
Molecular Weight 249.24 g/mol
CAS No. 6318-41-8
Cat. No. B1663044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-
CAS6318-41-8
Synonyms5-(1,3-benzodioxol-5-ylmethylene)-2,4-thiazolidinedione
Molecular FormulaC₁₁H₇NO₄S
Molecular Weight249.24 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3
InChIInChI=1S/C11H7NO4S/c13-10-9(17-11(14)12-10)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H,12,13,14)/b9-4+
InChIKeySDGWAUUPHUBJNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

AS-041164: A Selective PI3Kγ Inhibitor for Inflammation Research


The compound 2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-, also known as AS-041164, is a synthetic small molecule belonging to the thiazolidinedione (TZD) class [1]. Unlike the broader class of TZDs primarily known for PPARγ agonism, this specific benzodioxol-methylene derivative is a potent, ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) [1]. It demonstrates pronounced selectivity for the class IB PI3K isoform PI3Kγ over the class IA isoforms (α, β, δ), positioning it as a critical tool compound for dissecting PI3Kγ-specific signaling in inflammation and immunology research [1].

Target class ATP-competitive PI3Kγ inhibitor (class IB PI3K)
Isoform selectivity Selective for PI3Kγ over class IA PI3Ks (α, β, δ)
Research context Inflammation and immunology signaling; neutrophil recruitment studies

Critical Isoform Selectivity of AS-041164 Over Generic Thiazolidinediones


Generic substitution is precluded because the biological activity of 2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- is exquisitely dependent on its specific 5-benzodioxol-methylene substitution, which drives its unique PI3Kγ isoform selectivity profile [1]. Simple TZD analogs like pioglitazone or rosiglitazone are PPARγ agonists with negligible PI3K activity. Furthermore, common pan-PI3K inhibitors such as LY294002 potently inhibit all class I isoforms, resulting in a distinct, broader pharmacological effect. AS-041164's defined selectivity for the PI3Kγ isoform is the sole basis for its use in mechanistic studies and cannot be replicated by compounds with even slightly altered heterocyclic substitutions or those lacking the specific benzodioxol moiety [1]. This makes batch-to-batch structural fidelity absolutely critical for experimental reproducibility.

PPARγ-agonist TZDs

Thiazolidinediones such as pioglitazone or rosiglitazone act as PPARγ agonists with negligible PI3K activity; mechanistic substitution would invalidate pathway studies.

Pan-PI3K inhibitors

Non-selective inhibitors (e.g., LY294002) target all class I isoforms, obscuring PI3Kγ-specific effects. Reported isoform selectivity profiles may not transfer.

Structural analogs

Removal or modification of the 5-benzodioxol-methylene group eliminates the hinge-binding pharmacophore required for PI3Kγ selectivity. Batch-to-batch structural fidelity must be reviewed.

PI3K Isoform Selectivity and In Vivo Potency Benchmarks


PI3Kγ Isoform Selectivity Profiling Against Class I PI3Ks

AS-041164 is a selective PI3Kγ inhibitor with an IC50 of 70 nM, demonstrating markedly weaker activity against the other class I PI3K isoforms. This selectivity profile is critical for its use as a tool compound [1].

Isoform selectivity
Reported
PI3Kγ IC50 70 nM
Selectivity: 3.4× over PI3Kα, 20.7× over PI3Kβ, 24.3× over PI3Kδ
Supports PI3Kγ-specific target engagement interpretation
In vitro recombinant kinase assay; selectivity ratios based on reported IC50 values
PI3K Signaling Isoform Selectivity Kinase Inhibition

In Vivo Anti-Inflammatory Potency Compared to Pan-PI3K Inhibitor

When administered orally in a murine model, AS-041164 is approximately three times more potent than the pan-PI3K inhibitor LY294002 at blocking neutrophil recruitment, despite both compounds showing a similar pharmacokinetic profile [1].

In vivo neutrophil recruitment
Head-to-head
AS-041164 ED50 27.4 mg/kg vs LY294002 81.6 mg/kg (3.0×)
Oral murine RANTES-induced peritonitis model; both compounds showed similar PK
Reported higher in vivo potency in PI3Kγ-dependent neutrophil trafficking model
Context-dependent; model may not directly predict other inflammatory endpoints
Inflammation Neutrophil Recruitment In Vivo Pharmacology

Structural Basis for PI3Kγ Selectivity via Hinge-Binding

The 1,3-benzodioxole moiety of AS-041164 forms a critical hydrogen bond with the backbone amide of Valine 882 in the hinge region of the PI3Kγ ATP-binding site [1]. This interaction is a primary driver of its binding affinity and is consistent with the binding modes of other thiazolidinedione-based PI3K inhibitors in published crystal structures [1].

Hinge-binding rationale
Class-level
1,3-benzodioxole moiety forms H-bond with Val 882 backbone in PI3Kγ hinge
Consistent with TZD-based inhibitor co-crystal structures
Structural basis supports the observed isoform selectivity profile
Data to verify; based on class-level inference from related inhibitor structures
Structure-Activity Relationship Molecular Docking Kinase Binding Mode

Optimal Application Scenarios in Biomedical Research


Dissecting PI3Kγ Signaling in Acute Inflammation Models

The most validated application for AS-041164 is the in vivo study of PI3Kγ-dependent neutrophil trafficking. The direct head-to-head evidence shows AS-041164 blocks RANTES-induced neutrophil recruitment with an ED50 of 27.4 mg/kg, which is a 3-fold higher potency than the pan-PI3K inhibitor LY294002 [1]. This makes it the superior tool for experiments where selective blockade of the PI3Kγ pathway is required to reduce acute inflammatory responses without affecting broader PI3K-dependent cellular functions.

Selective Control for PI3K Isoform Target Validation

For research groups profiling novel PI3K inhibitors, AS-041164 serves as an essential reference compound for PI3Kγ selectivity. Its well-characterized selectivity window (IC50 of 70 nM for PI3Kγ vs. 240 nM for PI3Kα, 1,450 nM for PI3Kβ, and 1,700 nM for PI3Kδ) [1] provides a benchmark for validating assay performance and comparing the selectivity of new chemical entities. Using a compound with a flat, pan-PI3K inhibition profile could mask isoform-specific effects.

Investigating PI3Kγ-Dependent AKT Phosphorylation

AS-041164 has been specifically demonstrated to reduce RANTES-induced AKT phosphorylation in vivo [1]. This makes it a critical reagent for studies examining the PI3Kγ/AKT signaling axis downstream of chemokine receptors. Its oral bioavailability and demonstrated efficacy in blocking this downstream phosphorylation event make it suitable for both acute and chronic dosing studies to interrogate pathway dynamics.

Application
Selection Property
Validation Focus
Acute inflammation neutrophil recruitment studies
PI3Kγ-selective inhibition (ED50 context)
In vivo neutrophil migration endpoints
PI3K isoform profiling control
Defined PI3Kγ selectivity window
Isoform-selectivity assay benchmarking
PI3Kγ/AKT signaling pathway studies
Oral bioavailability and pathway engagement
AKT phosphorylation inhibition endpoint
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